molecular formula C26H22N4O4 B2449393 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291832-10-4

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

Cat. No. B2449393
M. Wt: 454.486
InChI Key: QMMMAYKLUBUUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The oxadiazole ring is generally stable and resistant to hydrolysis. The methoxy groups could potentially undergo demethylation under certain conditions .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The 1,3,4-oxadiazole derivatives have shown promising results in antimicrobial and anti-proliferative studies. Specifically, compounds with variations of the 1,3,4-oxadiazole moiety demonstrated broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds also exhibited potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their potential as therapeutic agents in combating bacterial infections and cancer (Al-Wahaibi et al., 2021).

Anti-Inflammatory Evaluation

Further research into condensed phthalazinone derivatives has provided insight into their anti-inflammatory properties. Some newly synthesized 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives were found to exhibit significant anti-inflammatory activities, comparable to that of indomethacin, suggesting their potential in the development of new anti-inflammatory drugs (Abd Alla et al., 2010).

Synthesis and Characterization for Proton Exchange Membrane

Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles (SPPBIs) were synthesized for use in proton exchange membranes. These novel polymers showed excellent thermal stability, low water uptake, good mechanical properties, and high conductivity, making them promising materials for fuel cell applications (Liu et al., 2014).

Antimicrobial Activities of Schiff Bases

Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activities. These compounds displayed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans, indicating their potential as antimicrobial agents (Bhat et al., 2013).

Future Directions

Future research could involve further exploration of the compound’s biological activity, potentially through in vitro and in vivo studies. Additionally, modifications could be made to its structure to optimize its properties .

properties

IUPAC Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-15-9-10-18(11-16(15)2)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-34-25)17-12-19(32-3)14-20(13-17)33-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMAYKLUBUUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one

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